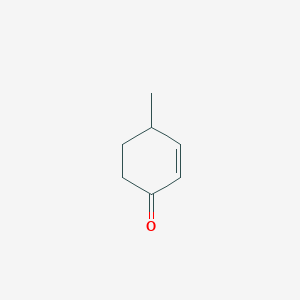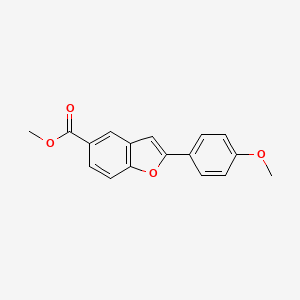
Methyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate
概要
説明
“Methyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate” is a compound that contains a benzofuran ring. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran derivatives have been used in various chemical reactions. For instance, a benzofuran derivative was transformed into another compound upon formylation using n-BuLi/ N-formylpiperidine .科学的研究の応用
Pharmacological Applications
Benzofurans, including structures related to Methyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate, have been identified as potent scaffolds in drug development due to their diverse biological activities. These compounds have been explored for their potential in treating various diseases, with a significant focus on antimicrobial properties. Benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have found application in treating skin conditions like cancer and psoriasis. The unique structural features of benzofuran make it a privileged structure in drug discovery, particularly in the search for efficient antimicrobial candidates (Asha Hiremathad et al., 2015).
Environmental and Material Science Applications
In addition to pharmacological applications, benzofuran compounds have been investigated for their environmental reactivity and potential use in material science. Methoxyphenols, including derivatives of benzofuran, are emitted from lignin pyrolysis and serve as tracers for biomass burning. The atmospheric reactivity of these compounds, including their gas-phase, particle-phase, and aqueous-phase reactions, has been a subject of study. These investigations aim to understand the degradation pathways and secondary organic aerosol (SOA) formation potential of methoxyphenols, which are closely related to benzofurans in terms of chemical behavior. The findings indicate that reactions with OH and NO3 radicals are major degradation pathways, highlighting the environmental impact and the need for further study on the atmospheric aging of biomass-burning plumes (Changgeng Liu et al., 2022).
作用機序
Target of Action
Methyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate is a benzofuran derivative. Benzofuran and its derivatives have been found to be suitable structures with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis . .
Mode of Action
Benzofuran derivatives have been found to exhibit antimicrobial activity . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
Biochemical Pathways
Benzofuran derivatives have been found to have a wide array of biological activities .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .
将来の方向性
Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that “Methyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate” and similar compounds could have potential applications in the development of new therapeutic agents.
特性
IUPAC Name |
methyl 2-(4-methoxyphenyl)-1-benzofuran-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-14-6-3-11(4-7-14)16-10-13-9-12(17(18)20-2)5-8-15(13)21-16/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBFLMBYRWQZFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-[(3-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3144306.png)
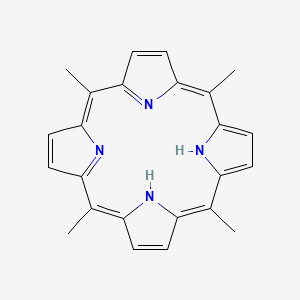

![4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline](/img/structure/B3144331.png)
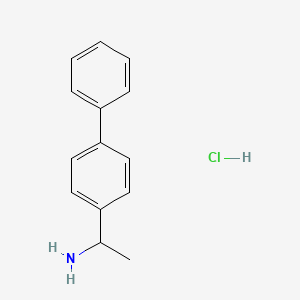
![2,2,2-trichloro-N-[4-[[4-[(2,2,2-trichloroacetyl)amino]phenyl]methyl]phenyl]acetamide](/img/structure/B3144341.png)
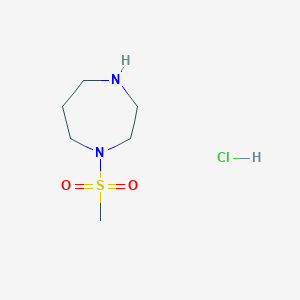



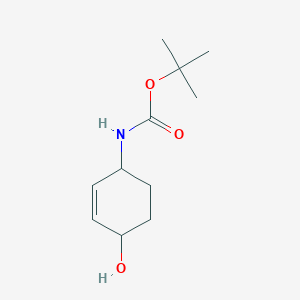
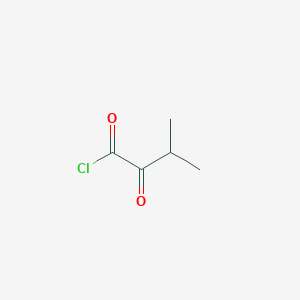
![[Hydroxy(phenyl)methylene]malononitrile](/img/structure/B3144393.png)
